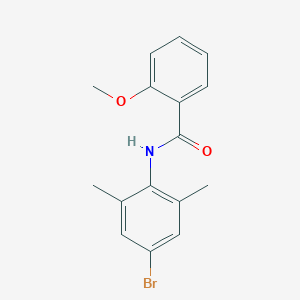![molecular formula C20H14ClN3O2 B245115 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B245115.png)
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as GSK369796 and has been investigated for its anti-malarial properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the growth of the malaria parasite by targeting a specific enzyme called Plasmodium falciparum lactate dehydrogenase (PfLDH). This enzyme is essential for the survival of the parasite, and the inhibition of PfLDH leads to the death of the parasite.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound is highly effective against different strains of the malaria parasite. In vivo studies have shown that this compound has good pharmacokinetic properties and is well tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high potency against the malaria parasite. This compound can be used as a positive control in anti-malarial drug screening assays. However, one limitation is that this compound has a narrow therapeutic index, which means that the dose required for therapeutic effect is close to the dose that causes toxicity.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to investigate the potential of this compound as a combination therapy with other anti-malarial drugs. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, the pharmacokinetics and toxicity of this compound need to be studied further to determine its suitability for clinical use.
Conclusion
In conclusion, 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been studied for its anti-malarial properties. This compound inhibits the growth of the malaria parasite by targeting PfLDH. Although this compound has a narrow therapeutic index, it has good pharmacokinetic properties and is well tolerated in animal models. Future research on this compound should focus on its potential as a combination therapy and the identification of potential drug targets.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-5-(2-nitrophenyl)oxazole with 4-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with palladium on carbon to give the final product.
Applications De Recherche Scientifique
4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its anti-malarial properties. Malaria is a parasitic disease that affects millions of people worldwide. The current treatments for malaria are becoming less effective due to the development of drug-resistant strains of the parasite. Therefore, there is a need for new anti-malarial drugs.
Propriétés
Formule moléculaire |
C20H14ClN3O2 |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
4-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-5-14(20-24-18-17(26-20)3-2-10-22-18)11-16(12)23-19(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25) |
Clé InChI |
YGSWUTYMGUSJET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)


![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B245055.png)